molecular formula C20H13BrN2O2S B2646959 N-(6-bromo-1,3-benzothiazol-2-yl)-2-phenoxybenzamide CAS No. 442535-31-1

N-(6-bromo-1,3-benzothiazol-2-yl)-2-phenoxybenzamide

Cat. No.: B2646959
CAS No.: 442535-31-1
M. Wt: 425.3
InChI Key: SFXSOJNFSCKQLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-bromo-1,3-benzothiazol-2-yl)-2-phenoxybenzamide is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a bromine atom at the 6th position of the benzothiazole ring and a phenoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-2-phenoxybenzamide typically involves the reaction of 6-bromo-2-aminobenzothiazole with 2-phenoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-1,3-benzothiazol-2-yl)-2-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-2-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-bromo-1,3-benzothiazol-2-yl)acetamide
  • N-(6-bromo-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
  • N-(6-bromo-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide

Uniqueness

N-(6-bromo-1,3-benzothiazol-2-yl)-2-phenoxybenzamide is unique due to the presence of the phenoxybenzamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzothiazole derivatives and contributes to its specific applications and mechanism of action.

Biological Activity

N-(6-bromo-1,3-benzothiazol-2-yl)-2-phenoxybenzamide is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

1. Chemical Structure and Properties

The compound this compound is characterized by the following structural features:

  • A benzothiazole moiety which is known for its diverse biological activities.
  • A phenoxy group that enhances its lipophilicity and bioavailability.

Research indicates that compounds similar to this compound may act through various mechanisms:

  • Heparanase Inhibition : Heparanase is an enzyme implicated in tumor progression and metastasis. Compounds that inhibit heparanase can potentially reduce tumor invasiveness and improve therapeutic outcomes in cancer treatments . The structure of this compound suggests it may exhibit similar inhibitory effects.

3.1 Anticancer Activity

Several studies have explored the anticancer properties of benzothiazole derivatives. For instance:

  • Inhibition of Tumor Growth : Compounds with a benzothiazole scaffold have shown promising results in inhibiting the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

3.2 Antimicrobial Activity

The antimicrobial potential of benzothiazole derivatives has been documented:

  • Bactericidal Effects : Some derivatives demonstrated significant antibacterial activity against strains such as E. coli, indicating a potential application in treating bacterial infections .

3.3 Neuroprotective Effects

Research has indicated that related compounds may provide neuroprotective benefits:

  • Anticonvulsant Properties : Studies on similar compounds have shown efficacy in models of seizures induced by pentylenetetrazole (PTZ), suggesting a protective effect against neurotoxicity .

4.1 Study on Heparanase Inhibition

A study focusing on heparanase inhibitors highlighted the compound's ability to modulate heparanase activity effectively:

  • Results : The compound exhibited significant inhibition of heparanase, leading to reduced tumor cell migration in vitro .

4.2 Antimicrobial Screening

In a recent antimicrobial screening study, derivatives including this compound were tested against various pathogens:

  • Findings : The compound showed notable antibacterial activity with a minimum inhibitory concentration (MIC) comparable to established antibiotics .

5. Data Tables

Biological ActivityMechanismReference
Heparanase InhibitionReduces tumor invasiveness
Antibacterial ActivityInhibits bacterial growth
Anticonvulsant EffectsProtects against seizure-induced neurotoxicity

6. Conclusion

This compound exhibits promising biological activities that warrant further investigation. Its potential as a heparanase inhibitor opens avenues for cancer therapy, while its antimicrobial properties suggest applications in infectious disease management. Continued research is essential to fully elucidate its mechanisms and therapeutic potential across various biomedical fields.

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O2S/c21-13-10-11-16-18(12-13)26-20(22-16)23-19(24)15-8-4-5-9-17(15)25-14-6-2-1-3-7-14/h1-12H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXSOJNFSCKQLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.